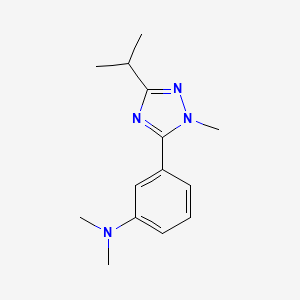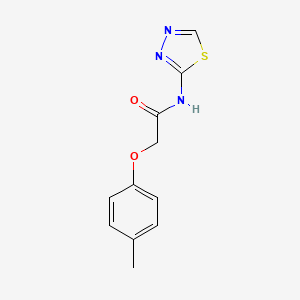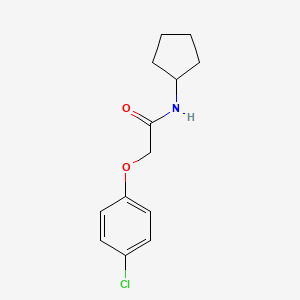
3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline, also known as ITD-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ITD-1 is a triazole-based small molecule inhibitor that has been shown to inhibit the activity of a key protein involved in the regulation of cell division and proliferation.
作用機序
3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline inhibits the activity of TACC3 by binding to a specific region of the protein called the TACC domain. This binding prevents TACC3 from interacting with other proteins involved in the regulation of cell division and proliferation, leading to a decrease in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline has been shown to have a selective inhibitory effect on TACC3, with little to no effect on other proteins involved in cell division and proliferation. This selectivity makes it a promising candidate for targeted cancer therapy. In addition, 3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline has been shown to have low toxicity in animal models, indicating its potential as a safe and effective therapeutic agent.
実験室実験の利点と制限
One advantage of 3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline is its selectivity for TACC3, which allows for targeted inhibition of cancer cells without affecting normal cells. However, one limitation of 3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, more research is needed to fully understand the potential side effects of 3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline and its long-term safety profile.
将来の方向性
There are several future directions for research on 3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline. One area of interest is the development of more soluble analogs of 3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline that can be more easily administered in vivo. Another area of research is the identification of biomarkers that can predict which cancer patients are most likely to respond to 3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline treatment. Finally, more research is needed to fully understand the potential applications of 3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline in neurodegenerative diseases and other areas of medicine.
合成法
The synthesis of 3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline involves a multi-step process that starts with the reaction of 3-nitrobenzaldehyde with isopropyl acetoacetate to form 3-(3-nitrophenyl)-1-methyl-1H-pyrazole-5-carbaldehyde. This intermediate is then reacted with hydrazine hydrate to form 3-(3-amino-1-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazole-5-carbaldehyde. The final step involves the reaction of this intermediate with N,N-dimethylaniline and sodium triacetoxyborohydride to form 3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline.
科学的研究の応用
3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline has been extensively studied for its potential applications in cancer research. The protein that 3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline inhibits, called TACC3, is overexpressed in many types of cancer and is involved in the regulation of cell division and proliferation. Inhibition of TACC3 by 3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline has been shown to significantly reduce the growth and proliferation of cancer cells in vitro and in vivo. 3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline has also been studied for its potential applications in neurodegenerative diseases, as TACC3 has been implicated in the regulation of axon growth and regeneration.
特性
IUPAC Name |
N,N-dimethyl-3-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4/c1-10(2)13-15-14(18(5)16-13)11-7-6-8-12(9-11)17(3)4/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUMVQMXKHYYNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=N1)C2=CC(=CC=C2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5682159.png)
![3-[(3R*,4S*)-1-(4-isobutylbenzoyl)-4-morpholin-4-ylpiperidin-3-yl]propan-1-ol](/img/structure/B5682165.png)
![1-{[5-(2-nitrophenyl)-2-furyl]methyl}azepane](/img/structure/B5682180.png)

![1-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(ethylsulfonyl)ethyl]piperidin-4-amine](/img/structure/B5682184.png)

![3-(2-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]-1-piperidinyl}-2-oxoethyl)-4-methyl-2-piperazinone](/img/structure/B5682191.png)

![1-(4-ethoxy-3-methylphenyl)-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-one](/img/structure/B5682200.png)
![{3-(3-methyl-2-buten-1-yl)-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-3-piperidinyl}methanol](/img/structure/B5682215.png)
![(3aS*,7aR*)-5-methyl-2-(5-propyl-4-pyrimidinyl)octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5682228.png)
![1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine](/img/structure/B5682230.png)
![2-{[(2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5682240.png)
